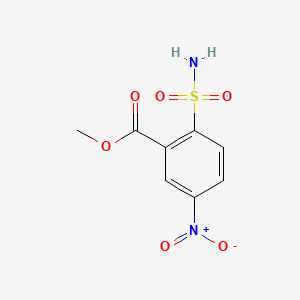5-Nitro-2-sulfamoylbenzoic acid methyl ester
CAS No.: 70017-22-0
Cat. No.: VC17444680
Molecular Formula: C8H8N2O6S
Molecular Weight: 260.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 70017-22-0 |
|---|---|
| Molecular Formula | C8H8N2O6S |
| Molecular Weight | 260.23 g/mol |
| IUPAC Name | methyl 5-nitro-2-sulfamoylbenzoate |
| Standard InChI | InChI=1S/C8H8N2O6S/c1-16-8(11)6-4-5(10(12)13)2-3-7(6)17(9,14)15/h2-4H,1H3,(H2,9,14,15) |
| Standard InChI Key | RNHQISOXRONZMH-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s IUPAC name, methyl 5-nitro-2-sulfamoylbenzoate, reflects its functional groups: a methyl ester at the carboxylic acid position, a nitro group at the 5th carbon, and a sulfamoyl group at the 2nd carbon of the benzene ring . Its SMILES notation is COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N, which encodes the spatial arrangement of substituents .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 260.23 g/mol | |
| Exact Mass | 260.005 Da | |
| Topological Polar Surface Area | 138 Ų | |
| LogP (Partition Coefficient) | 1.65 (estimated) |
The sulfamoyl group () contributes to hydrogen-bonding capacity, while the nitro group () enhances electrophilicity, influencing reactivity in substitution reactions .
Synthesis and Optimization
Industrial Synthesis Route
A patent by CN105439915A outlines a streamlined method for synthesizing methyl 5-nitro-2-sulfamoylbenzoate :
-
Reaction Setup: 2-Methoxy-5-chlorobenzoic acid methyl ester reacts with sodium aminosulfinate in a 1:1.05–1.2 molar ratio.
-
Catalysis: Cuprous bromide () in tetrahydrofuran (THF) solvent at 45–60°C for 10–14 hours.
-
Workup: Activated carbon decolorization, filtration to remove catalysts/byproducts (e.g., NaCl), and vacuum concentration yield the product as a white crystalline powder .
Table 2: Synthetic Performance Metrics
| Parameter | Value | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Temperature | 60°C | 94.5 | 99.51 |
| Catalyst Loading | 5 mol% CuBr | 95.09 | 99.66 |
| Reaction Time | 12 hours | 96.55 | 99.51 |
This method reduces waste generation (e.g., no high COD or ammonia byproducts) and achieves yields exceeding 94% .
Physicochemical Properties
Thermal Stability
While direct melting/boiling points for the compound are unreported, analogues like methyl 2-methyl-5-nitrobenzoate (CAS 77324-87-9) exhibit a boiling point of 305.4°C and a flash point of 141.7°C . The sulfamoyl group likely increases polarity, elevating the decomposition temperature compared to simpler esters.
Solubility and Reactivity
The compound is sparingly soluble in water due to its aromatic and sulfonamide groups but dissolves in polar aprotic solvents like THF or DMF . The nitro group facilitates electrophilic substitution, while the sulfamoyl group can undergo hydrolysis under acidic or basic conditions .
Pharmaceutical Applications
Role in Drug Synthesis
5-Nitro-2-sulfamoylbenzoic acid methyl ester is a precursor to Sulpiride, a dopamine D2 receptor antagonist used to treat schizophrenia and gastrointestinal disorders . The sulfamoyl group is retained in the final drug molecule, contributing to receptor binding affinity.
Table 3: Key Derivatives and Applications
| Derivative | Target Indication | Mechanism of Action |
|---|---|---|
| Sulpiride | Schizophrenia | Dopamine D2 antagonism |
| Levosulpiride | Dyspepsia | Prokinetic agent |
Analytical Characterization
HPLC Analysis
The patent specifies HPLC conditions for purity assessment :
-
Mobile Phase: 70% water, 30% methanol.
-
Detection: UV at 240 nm.
-
Retention Time: ~5–7 minutes (method-dependent).
Spectroscopic Data
-
IR: Peaks at 1740 cm⁻¹ (ester C=O), 1530 cm⁻¹ (Nitro ), and 1160 cm⁻¹ (Sulfonamide S=O).
-
NMR: signals at δ 3.9 (s, 3H, OCH₃), δ 8.1–8.3 (m, aromatic H) .
Future Directions
Research should explore:
-
Green Chemistry: Replacing THF with biodegradable solvents.
-
Derivatization: Modifying the sulfamoyl group for new bioactive molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume